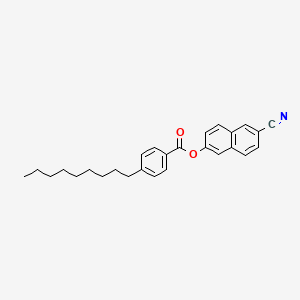
3-(2-Hydroxyethyl)-8-methoxy-4-methylquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Hydroxyethyl)-8-methoxy-4-methylquinolin-2(1H)-one is a quinoline derivative with a unique structure that includes a hydroxyethyl group, a methoxy group, and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-8-methoxy-4-methylquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 8-methoxyquinoline and 4-methylquinoline.
Hydroxyethylation: The hydroxyethyl group is introduced through a reaction with ethylene oxide under basic conditions.
Methoxylation: The methoxy group is introduced using methanol and a suitable catalyst, such as sulfuric acid.
Methylation: The methyl group is introduced using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(2-Hydroxyethyl)-8-methoxy-4-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: 3-(2-Carboxyethyl)-8-methoxy-4-methylquinolin-2(1H)-one.
Reduction: this compound alcohol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
3-(2-Hydroxyethyl)-8-methoxy-4-methylquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as fluorescence.
作用机制
The mechanism of action of 3-(2-Hydroxyethyl)-8-methoxy-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
3-(2-Hydroxyethyl)-1H-indole: Similar in structure but lacks the methoxy and methyl groups.
8-Methoxyquinoline: Similar in structure but lacks the hydroxyethyl and methyl groups.
4-Methylquinoline: Similar in structure but lacks the hydroxyethyl and methoxy groups.
Uniqueness
3-(2-Hydroxyethyl)-8-methoxy-4-methylquinolin-2(1H)-one is unique due to the presence of all three functional groups (hydroxyethyl, methoxy, and methyl) on the quinoline ring, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
62594-87-0 |
|---|---|
分子式 |
C13H15NO3 |
分子量 |
233.26 g/mol |
IUPAC 名称 |
3-(2-hydroxyethyl)-8-methoxy-4-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C13H15NO3/c1-8-9-4-3-5-11(17-2)12(9)14-13(16)10(8)6-7-15/h3-5,15H,6-7H2,1-2H3,(H,14,16) |
InChI 键 |
WQGSAEDYRCTBHK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NC2=C1C=CC=C2OC)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14514415.png)





![3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14514472.png)

![2,2,8,8-Tetramethyl-5-oxo-5-{[(trimethylsilyl)oxy]methyl}-3,7-dioxa-5lambda~5~-phospha-2,8-disilanonane](/img/structure/B14514481.png)





